

Spectroscopic Characterization of N-Boc-3-pyrrolidineacetic acid methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate*

Cat. No.: *B1593201*

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Introduction

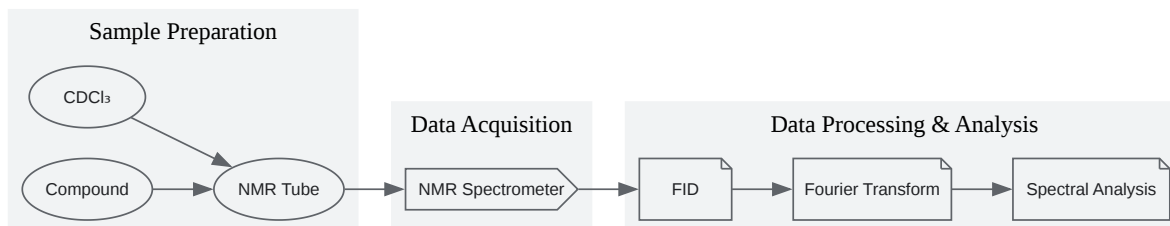
N-Boc-3-pyrrolidineacetic acid methyl ester is a valuable chiral building block in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, and the acetic acid methyl ester side chain provides a versatile handle for further synthetic modifications. The tert-butyloxycarbonyl (Boc) protecting group ensures controlled reactivity at the nitrogen atom, making it an ideal intermediate for complex molecule synthesis.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for N-Boc-3-pyrrolidineacetic acid methyl ester, including Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic signatures is paramount for researchers in confirming the structure, assessing the purity, and monitoring the progress of reactions involving this important synthetic intermediate. The following sections detail the expected spectral features and provide standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the correct assignment of spectroscopic signals. The structure and atom numbering scheme for N-Boc-3-pyrrolidineacetic

acid methyl ester are presented below.



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- To cite this document: BenchChem. [Spectroscopic Characterization of N-Boc-3-pyrrolidineacetic acid methyl ester: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593201#spectroscopic-data-for-n-boc-3-pyrrolidineacetic-acid-methyl-ester>]

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